Methyl 2-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate
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Overview
Description
. This compound features a complex structure with a sulfonyl group, an azetidine ring, and a fluorophenyl group, making it an interesting subject for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of fluorinated compounds .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate involves its interaction with specific molecular targets and pathways. The sulfonyl and fluorophenyl groups may play a role in binding to enzymes or receptors, modulating their activity. Detailed studies on the exact molecular targets and pathways are necessary to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate
- Methyl 2-((3-((4-bromophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate
- Methyl 2-((3-((4-methylphenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate
Uniqueness
Methyl 2-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
IUPAC Name |
methyl 2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]sulfonylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO6S2/c1-20-12(15)8-21(16,17)14-6-11(7-14)22(18,19)10-4-2-9(13)3-5-10/h2-5,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOZVJCHSRXZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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